2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95%
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Overview
Description
2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% (2C5H) is a molecule that is widely used in scientific research for its unique properties and applications. It is a small, water-soluble molecule that is highly reactive and has a wide range of uses in organic synthesis, pharmaceuticals, and molecular biology.
Scientific Research Applications
2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% has a number of scientific research applications. It is used in organic synthesis as a reagent to synthesize other molecules. It is also used in pharmaceuticals as a starting material for the synthesis of various drugs. In molecular biology, 2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% is used as a substrate for enzyme kinetics studies and as a fluorescent probe for monitoring protein-protein interactions.
Mechanism of Action
2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% has a unique mechanism of action that is not fully understood. It is believed that the molecule binds to certain proteins or enzymes, which then triggers a cascade of biochemical reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% has a number of biochemical and physiological effects. It has been shown to inhibit certain enzymes, which can lead to changes in cell metabolism. It also has an effect on gene expression, which can lead to changes in gene expression patterns. In addition, 2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% has been shown to induce apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% is a useful reagent for lab experiments due to its high reactivity and water solubility. It can be used in a variety of laboratory settings, including organic synthesis, pharmaceuticals, and molecular biology. However, there are some limitations to using 2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95%. It is a highly reactive molecule, which can lead to unwanted side reactions. In addition, it is not very stable and can degrade over time.
Future Directions
The potential of 2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% is far from being fully explored. There are a number of future directions that could be explored, such as the use of 2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% as a therapeutic agent, its potential as an imaging agent, and its potential use in drug delivery systems. In addition, further research could be conducted on its mechanism of action and its effects on gene expression. Finally, further studies could be conducted to explore its potential applications in other fields, such as materials science and nanotechnology.
Synthesis Methods
2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol (4-C3C) with a base such as sodium hydroxide. This reaction produces 2-(4-chloro-3-cyanophenyl)-5-hydroxypyridine (2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95%) as the product. The second step involves the reaction of 2-(4-Chloro-3-cyanophenyl)-5-hydroxypyridine, 95% with a reagent such as acetic anhydride, which yields the desired product in a 95% yield.
properties
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-8(5-9(11)6-14)12-4-2-10(16)7-15-12/h1-5,7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDWSSRMNFBFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692636 |
Source
|
Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-16-0 |
Source
|
Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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